molecular formula C8H10IN5 B13311885 3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine

3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13311885
M. Wt: 303.10 g/mol
InChI Key: WXSMJOSQSNCXJY-UHFFFAOYSA-N
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Description

3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine (CAS 1877073-46-5) is a bis-pyrazole derivative featuring two 1-methylpyrazole rings connected via a carbon-iodine bond. Its molecular formula is C₈H₁₀IN₅, with a molecular weight of 303.10 g/mol .

Properties

Molecular Formula

C8H10IN5

Molecular Weight

303.10 g/mol

IUPAC Name

5-(5-iodo-1-methylpyrazol-4-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C8H10IN5/c1-13-7(10)3-6(12-13)5-4-11-14(2)8(5)9/h3-4H,10H2,1-2H3

InChI Key

WXSMJOSQSNCXJY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=C(N(N=C2)C)I)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine typically involves the iodination of a precursor pyrazole compound. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the 5-position. The resulting 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid is then converted to the corresponding amine through a series of steps, including reduction and amination reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazole derivative, while oxidation may produce a pyrazole-4-carboxylic acid derivative.

Scientific Research Applications

3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The iodine atom and the pyrazole rings play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and to optimize its efficacy and safety .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below highlights key structural and physicochemical differences between the target compound and analogs:

Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Features Reference
Target: 3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine (1877073-46-5) - 5-Iodo, 1-methyl (Pyrazole A); 1-methyl (Pyrazole B) 303.10 High halogen content; potential for halogen bonding
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine (N/A) - tert-Butyl (Pyrazole); 4-methoxybenzyl (Amine) 273.38 (calculated) Bulky tert-butyl group; synthetic via one-pot reductive amination (88% yield)
3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine (1019011-31-4) - 2,4-Difluorophenyl 209.20 Electron-withdrawing fluorine substituents; enhanced metabolic stability
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine (765286-75-7) - 3,4-Dimethoxyphenyl (position 4) 233.27 Electron-donating methoxy groups; potential CNS activity
3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine (1171174-91-6) - 4-(4-Methylphenyl)thiazol 256.33 Thiazole heterocycle; possible kinase inhibition
4-Iodo-1-isopropyl-5-methyl-1H-pyrazol-3-amine (1354704-52-1) - 4-Iodo; 1-isopropyl 281.10 (calculated) Iodo-substitution at position 4; isopropyl enhances lipophilicity

Crystallographic and Stability Data

  • Crystalline Analogs: (Benzo[d]thiazol-2-yl)-3-(3-(cyclopropylamino)propyl)-1-methyl-1H-pyrazol-5-amine (CAS N/A) was resolved with high precision (R1 = 0.0245), revealing planar pyrazole-thiazole stacking .
  • Stability : Iodo-substituted pyrazoles (e.g., ) may require protection from light to prevent dehalogenation, whereas fluorine-substituted derivatives () are generally more stable under ambient conditions.

Biological Activity

3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine (CAS No. 1877073-46-5) is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant studies that highlight its pharmacological properties.

Molecular Formula : C8_8H10_{10}IN5_5

Molecular Weight : 303.10 g/mol

IUPAC Name : 3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine

This compound features a unique structure that may contribute to its diverse biological activities.

Synthesis

The synthesis of 3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of appropriate pyrazole precursors under controlled conditions to ensure high yield and purity. The compound can be obtained through various synthetic routes, including halogenation and amination reactions.

Biological Activity

Recent studies have focused on the biological activity of pyrazole derivatives, including this compound, highlighting their potential in various therapeutic areas:

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit significant anticancer properties. For instance, a related study showed that certain aminopyrazole compounds have IC50_{50} values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents . Although specific data on 3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine is limited, its structural similarity to known active compounds suggests it may also possess similar activities.

Anti-inflammatory Effects

Pyrazole derivatives have been explored for their anti-inflammatory properties. A review noted that certain compounds within this class can inhibit pro-inflammatory cytokines and enzymes such as COX, which are crucial in inflammatory pathways . While direct studies on this specific compound are scarce, its structural characteristics align with those of other anti-inflammatory agents.

Antimicrobial Activity

Some studies have reported the antimicrobial effects of pyrazole derivatives against various bacterial strains. For example, compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria . The potential for 3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine to exhibit antimicrobial properties warrants further investigation.

Case Studies and Research Findings

Study Findings
Amino-Pyrazoles in Medicinal Chemistry Identified several aminopyrazole derivatives with significant anticancer activity, suggesting potential for similar compounds .
Novel Pyrazole Compounds Against Mycobacterium tuberculosis Highlighted the efficacy of pyrazole derivatives in inhibiting tuberculosis growth, emphasizing their therapeutic potential .
Synthesis and Biological Evaluation of Related Compounds Demonstrated that certain pyrazole derivatives possess endothelin antagonist activities and antibacterial properties .

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